molecular formula C10H14N2O B13338476 3-Amino-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one

3-Amino-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one

Cat. No.: B13338476
M. Wt: 178.23 g/mol
InChI Key: CYNRTAHSUYHJJD-UHFFFAOYSA-N
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Description

3-Amino-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one is a chemical compound with the molecular formula C10H14N2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one typically involves the reaction of cyclopropyl ethylamine with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-throughput screening and process optimization techniques ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridone derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperature and pressure.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include:

  • Oxidized pyridone derivatives
  • Reduced dihydropyridine analogs
  • Substituted amino derivatives

Scientific Research Applications

3-Amino-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and cell division, thereby exhibiting antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one
  • 3-Amino-1-(2-cyclopropylethyl)urea
  • Pyrazolo[1,5-a]pyrimidines
  • Pyrazolo[5,1-c]triazines

Uniqueness

3-Amino-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one is unique due to its specific structural features, such as the presence of a cyclopropyl group and an amino group on the dihydropyridinone ring. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-amino-1-(2-cyclopropylethyl)pyridin-4-one

InChI

InChI=1S/C10H14N2O/c11-9-7-12(6-4-10(9)13)5-3-8-1-2-8/h4,6-8H,1-3,5,11H2

InChI Key

CYNRTAHSUYHJJD-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCN2C=CC(=O)C(=C2)N

Origin of Product

United States

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